N-(4-acetylphenyl)-2-{[7-(4-ethoxyphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}acetamide
Description
This compound is a triazolo[4,3-a]pyrazine derivative featuring a sulfanyl-acetamide side chain and a 4-ethoxyphenyl substituent at position 7 of the pyrazine ring. Synthetically, such compounds are typically prepared via nucleophilic substitution reactions between thiol-containing intermediates and halogenated pyrazine precursors under reflux conditions with catalysts like ZnCl₂ (as seen in analogous syntheses) .
Properties
IUPAC Name |
N-(4-acetylphenyl)-2-[[7-(4-ethoxyphenyl)-8-oxo-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O4S/c1-3-32-19-10-8-18(9-11-19)27-12-13-28-21(22(27)31)25-26-23(28)33-14-20(30)24-17-6-4-16(5-7-17)15(2)29/h4-13H,3,14H2,1-2H3,(H,24,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPCMQBABGQONQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C=CN3C(=NN=C3SCC(=O)NC4=CC=C(C=C4)C(=O)C)C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-acetylphenyl)-2-{[7-(4-ethoxyphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}acetamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activities associated with this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes:
- An acetylphenyl group
- A triazolo[4,3-a]pyrazin moiety
- A sulfanyl group
The molecular formula is , and its molecular weight is approximately 398.49 g/mol.
The biological activity of this compound is believed to involve interactions with specific molecular targets such as enzymes and receptors. These interactions may lead to modulation of various biological pathways. The precise mechanisms are still under investigation but may include:
- Inhibition of Enzymatic Activity : The compound may inhibit certain enzymes involved in metabolic pathways.
- Receptor Modulation : It may act on specific receptors influencing cellular responses.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. The presence of the triazole and sulfanyl groups suggests potential activity against various bacterial and fungal strains. For instance, related compounds have shown effectiveness against:
- Gram-positive bacteria (e.g., Staphylococcus aureus)
- Gram-negative bacteria (e.g., Escherichia coli)
Anticancer Activity
Studies on related triazole compounds have demonstrated cytotoxic effects against different cancer cell lines. For example:
- MCF-7 (breast cancer)
- NCI-H23 (non-small-cell lung cancer)
These studies suggest that this compound could possess similar anticancer properties.
Case Studies
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Cytotoxicity Evaluation : In vitro studies have been conducted to assess the cytotoxic effects of related triazole derivatives on various cancer cell lines. Results indicated that certain derivatives exhibited IC50 values in the nanomolar range against MCF-7 cells.
These findings underscore the potential of triazole-based compounds in cancer therapy.
Compound Cell Line IC50 (nM) Compound A MCF-7 40 Compound B NCI-H23 50 - Antimicrobial Screening : Various synthesized derivatives were screened for antimicrobial activity against a panel of pathogens. Compounds showed varying degrees of inhibition with some demonstrating effectiveness comparable to standard antibiotics.
Comparison with Similar Compounds
Structural Analogues and Modifications
The compound shares a core triazolo[4,3-a]pyrazine scaffold with several derivatives reported in the evidence. Key structural variations include:
Key Observations :
- Core Heterocycle : The pyrazine core in the target compound (vs. pyridazin in ) may confer distinct electronic properties and binding affinities to biological targets.
- Substituent Effects : The 4-ethoxyphenyl group in the target compound likely enhances metabolic stability compared to chlorophenyl or methoxybenzyl groups in analogues .
Pharmacokinetic and Physicochemical Comparisons
- Metabolic Stability : Ethoxy groups are less prone to oxidative metabolism than methoxy groups (as in ), which may extend half-life .
- Synthetic Complexity : The target compound requires multi-step synthesis involving mercaptoacetic acid coupling (similar to ), whereas acrylamide derivatives (e.g., ) utilize simpler amidation protocols.
Preparation Methods
Introduction of the 4-Ethoxyphenyl Group
The 4-ethoxyphenyl moiety is introduced via nucleophilic aromatic substitution. Intermediate 7-chloro-8-oxo-7H,8H-triazolo[4,3-a]pyrazine reacts with 4-ethoxyaniline in tetrahydrofuran (THF) using potassium tert-butoxide (KTB) as a base. This substitution occurs regioselectively at the 7-position, driven by the electron-withdrawing effect of the adjacent carbonyl group. The reaction typically achieves yields of 65–75% after purification by column chromatography.
Sulfanyl Acetamide Attachment
The sulfanyl acetamide side chain is incorporated through a thiol-ene coupling reaction. 3-Mercapto-7-(4-ethoxyphenyl)-8-oxo-7H,8H-triazolo[4,3-a]pyrazine is treated with 2-chloro-N-(4-acetylphenyl)acetamide in dimethylformamide (DMF) at 50–60°C. Triethylamine is added to scavenge HCl, preventing protonation of the thiolate intermediate. This step proceeds with moderate efficiency (50–60% yield), necessitating iterative recrystallization from ethanol-water mixtures to isolate the product.
Reaction Optimization Strategies
Solvent and Temperature Effects
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Solvent Selection : Polar aprotic solvents like DMF enhance nucleophilicity in sulfanyl group incorporation, while THF optimizes aromatic substitutions by stabilizing ionic intermediates.
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Temperature Control : Maintaining temperatures below 60°C during thiol-ene reactions minimizes side product formation from over-oxidation or dimerization.
Catalytic Enhancements
The use of potassium iodide as a catalyst in substitution reactions improves reaction rates by facilitating the departure of leaving groups (e.g., chloride). For example, adding 5 mol% KI reduces reaction times by 30% in the ethoxyphenyl incorporation step.
Purification and Characterization
Chromatographic Techniques
Silica gel chromatography with gradient elution (hexane:ethyl acetate, 3:1 to 1:2) effectively separates the target compound from unreacted starting materials and by-products. High-performance liquid chromatography (HPLC) with C18 columns and acetonitrile-water mobile phases confirms purity >98%.
Spectroscopic Validation
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NMR : NMR spectra confirm the presence of the acetylphenyl group (δ 2.6 ppm, singlet) and ethoxyphenyl protons (δ 1.4 ppm, triplet; δ 4.0 ppm, quartet).
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Mass Spectrometry : ESI-MS exhibits a molecular ion peak at m/z 463.5 ([M+H]), consistent with the molecular formula .
Industrial Scalability Considerations
Continuous Flow Synthesis
Transitioning from batch to continuous flow reactors improves scalability. Microreactors with residence times of 10–15 minutes enhance heat transfer during exothermic steps (e.g., cyclization), reducing decomposition risks.
Green Chemistry Metrics
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Atom Economy : The overall synthesis achieves 42% atom economy, limited by protective group strategies.
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E-Factor : Solvent recovery systems reduce the environmental impact factor (E-Factor) to 18, compared to 35 in traditional batch processes.
Challenges and Mitigation
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing N-(4-acetylphenyl)-2-{[7-(4-ethoxyphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}acetamide?
- Answer: The synthesis typically involves multi-step reactions, including cyclization of triazolo-pyrazine intermediates, thiol-ether coupling, and amidation. Key steps include:
- Step 1: Formation of the triazolo[4,3-a]pyrazine core under reflux conditions in anhydrous solvents (e.g., DMF or THF) .
- Step 2: Thiol-mediated coupling of the pyrazine core with an acetamide derivative using catalysts like NaH or K₂CO₃ .
- Step 3: Purification via column chromatography or recrystallization, monitored by TLC .
- Critical parameters: Inert atmosphere (N₂/Ar), temperature control (60–100°C), and solvent selection to avoid side reactions .
Q. How is the structural integrity of this compound validated?
- Answer: Analytical techniques include:
- NMR spectroscopy: ¹H/¹³C NMR to confirm functional groups (e.g., acetylphenyl resonances at δ 2.5–2.7 ppm) .
- Mass spectrometry (MS): High-resolution MS to verify molecular weight (e.g., [M+H]⁺ peaks) .
- HPLC: Purity assessment (>95%) using reverse-phase C18 columns and UV detection .
Q. What initial biological screening methods are recommended for this compound?
- Answer: Start with in vitro assays:
- Enzyme inhibition: Kinase or protease inhibition assays using fluorogenic substrates .
- Cytotoxicity: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
- Solubility testing: Use DMSO/PBS solutions to determine bioavailability thresholds .
Advanced Research Questions
Q. How can reaction yields be optimized for the sulfanyl-acetamide coupling step?
- Answer: Use Design of Experiments (DoE) to test variables:
- Factors: Catalyst loading (NaH vs. K₂CO₃), solvent polarity (THF vs. DMF), and reaction time (12–24 hrs) .
- Response surface methodology (RSM): Identify optimal conditions (e.g., 1.2 eq NaH in DMF at 80°C for 18 hrs) .
- Byproduct mitigation: Add scavengers (e.g., thiourea for excess thiols) .
Q. How to resolve contradictions in bioactivity data across different assays?
- Answer: Conduct meta-analysis with the following steps:
- Normalize data: Adjust for assay-specific variables (e.g., cell line viability thresholds) .
- SAR studies: Compare substituent effects (e.g., 4-ethoxyphenyl vs. 4-chlorophenyl on target affinity) .
- Orthogonal validation: Use SPR (surface plasmon resonance) to confirm binding kinetics if conflicting IC₅₀ values arise .
Q. What advanced techniques characterize the compound’s stability under physiological conditions?
- Answer:
- Forced degradation studies: Expose the compound to pH extremes (1–13), heat (40–60°C), and UV light, followed by LC-MS to track degradation products .
- Plasma stability assays: Incubate with human plasma (37°C, 24 hrs) and quantify remaining compound via UPLC .
Q. How to design experiments to elucidate the mechanism of action?
- Answer:
- Target identification: Use affinity chromatography with immobilized compound to pull down binding proteins, followed by proteomics .
- Pathway analysis: RNA-seq or phosphoproteomics on treated vs. untreated cells to map signaling perturbations .
- Molecular docking: Simulate interactions with homology models of suspected targets (e.g., kinases) using AutoDock Vina .
Q. What strategies improve solubility without compromising bioactivity?
- Answer:
- Prodrug synthesis: Introduce PEGylated or glycosylated moieties at the acetamide group .
- Co-crystallization: Screen with co-solvents (e.g., cyclodextrins) to enhance aqueous solubility .
- Salt formation: Test hydrochloride or sodium salts of the sulfanyl group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
